(2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one
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Overview
Description
(2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Methylsulfonyl Groups: Sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Formation of the Ylidene Group: This step may involve aldol condensation or similar reactions to introduce the ylidene moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Benzothiophene derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology and Medicine
Pharmaceuticals: Benzothiophene derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Industry
Dyes and Pigments: Some benzothiophene compounds are used in the production of dyes.
Agriculture: Potential use as pesticides or herbicides.
Mechanism of Action
The mechanism of action for (2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, known for its biological activity.
Thiophene: A simpler sulfur-containing heterocycle with diverse applications.
Benzofuran: An oxygen analog of benzothiophene with similar properties.
Uniqueness
The presence of multiple methylsulfonyl groups and the ylidene moiety in (2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6S4/c1-27(21,22)9-3-5-11-13(7-9)25-17(15(11)19)18-16(20)12-6-4-10(28(2,23)24)8-14(12)26-18/h3-8H,1-2H3/b18-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVRFRVCHARMOY-ISLYRVAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4)S(=O)(=O)C)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)/C(=C\3/C(=O)C4=C(S3)C=C(C=C4)S(=O)(=O)C)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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